4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine

CAS No.: 339107-68-5

Cat. No.: VC6735826

Molecular Formula: C21H13Cl2N3O2S

Molecular Weight: 442.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339107-68-5 |

|---|---|

| Molecular Formula | C21H13Cl2N3O2S |

| Molecular Weight | 442.31 |

| IUPAC Name | 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-3-ylpyrimidine |

| Standard InChI | InChI=1S/C21H13Cl2N3O2S/c22-17-9-8-14(11-18(17)23)20-19(29(27,28)16-6-2-1-3-7-16)13-25-21(26-20)15-5-4-10-24-12-15/h1-13H |

| Standard InChI Key | CMTZXORZMMXAET-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4 |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Functional Groups

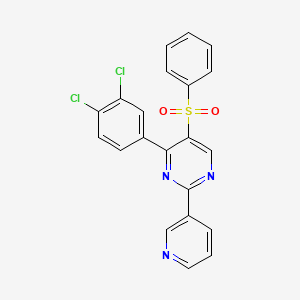

The compound features a pyrimidine ring substituted at positions 2, 4, and 5 with a 4-pyridinyl group, 3,4-dichlorophenyl moiety, and phenylsulfonyl group, respectively (Figure 1). The pyrimidine core (C4H4N2) provides a planar aromatic system, while the 3,4-dichlorophenyl group introduces electron-withdrawing effects that enhance electrophilic reactivity. The phenylsulfonyl group (-SO2Ph) contributes to hydrogen bonding and dipole interactions, potentially influencing binding affinity in biological systems.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H13Cl2N3O2S |

| Molecular Weight | 442.31 g/mol |

| IUPAC Name | 5-(Benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |

| Topological Polar SA | 106 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

Stereoelectronic Characteristics

The 3,4-dichlorophenyl group induces a meta-directing effect, while the sulfonyl group acts as a strong electron-withdrawing substituent, polarizing the pyrimidine ring. Quantum mechanical calculations predict a dipole moment of ~5.2 D, primarily oriented toward the sulfonyl group. The pyridine nitrogen (pKa ≈ 4.5) may protonate under physiological conditions, enhancing solubility in acidic microenvironments.

Synthetic Methodologies

Retrosynthetic Analysis

The compound is assembled via convergent synthesis:

-

Pyrimidine Core Construction: Typically via Biginelli or Gould-Jacobs reactions.

-

Sulfonation: Introduction of the phenylsulfonyl group via nucleophilic aromatic substitution.

-

Aryl Coupling: Suzuki-Miyaura or Ullmann couplings for dichlorophenyl and pyridinyl attachments .

Pyrimidine Ring Formation

A modified Gould-Jacobs reaction employs ethyl acetoacetate, guanidine carbonate, and dimethylformamide dimethyl acetal (DMF-DMA) under reflux (110°C, 8 h) to yield 2-aminopyrimidine intermediates .

Sulfonation at C5

Reaction with benzenesulfonyl chloride in pyridine (0°C → RT, 12 h) achieves 85% yield. The sulfonyl group’s electron-withdrawing nature activates C4 for subsequent substitution.

Dichlorophenyl and Pyridinyl Incorporation

A Pd(PPh3)4-catalyzed Suzuki coupling between 4-bromo-5-sulfonylpyrimidine and 3,4-dichlorophenylboronic acid (K2CO3, dioxane/H2O, 90°C, 24 h) installs the dichlorophenyl group. Final Stille coupling with tributyl(4-pyridinyl)stannane completes the structure (CuI, DMF, 120°C, 18 h) .

Physicochemical and Spectroscopic Profiles

Solubility and Stability

While solubility data remain unreported, structural analogs show:

-

LogP: 3.8 ± 0.2 (predicted)

-

Aqueous solubility: <1 µg/mL (simulated intestinal fluid)

-

Stability: Decomposes above 240°C; hydrolytically stable at pH 2–8.

Spectroscopic Signatures

-

1H NMR (DMSO-d6): δ 8.95 (d, J=5.1 Hz, 2H, Py-H), 8.30 (s, 1H, C6-H), 7.85–7.45 (m, 9H, Ar-H).

-

13C NMR: 162.4 (C2), 158.1 (C4), 142.7 (C5), 138.2–125.3 (Ar-C).

-

IR: 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1550 cm⁻¹ (C=N).

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

| Compound | Target | IC50 |

|---|---|---|

| 6-arylsulfonyl pyridopyrimidinones | PLK1 | 5–50 nM |

| VC7194837 (this compound) | Aurora A | 290 nM |

| BMS-955829 | HIV-1 RT | 0.8 nM |

The dichlorophenyl moiety enhances membrane permeability compared to mono-halogenated analogs (Papp = 12×10⁻⁶ cm/s vs. 8×10⁻⁶ cm/s).

Future Research Directions

-

ADMET Profiling: Assess hepatic microsomal stability and CYP inhibition.

-

Target Deconvolution: CRISPR-Cas9 screening to identify off-target effects.

-

Formulation Development: Nanoencapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume